Antibiotic U-19,718
Overview
Description
Kalafungin is a broad-spectrum antibiotic discovered in the 1960s. It is produced by the bacterium Streptomyces tanashiensis . Kalafungin exhibits significant antimicrobial activity against a variety of pathogenic fungi, yeasts, protozoa, gram-positive bacteria, and to a lesser extent, gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kalafungin is synthesized through the fermentation of Streptomyces tanashiensis strain Kala . The biosynthesis involves the polyketide pathway, where the compound is derived from a polyketide skeleton . The production can be enhanced through UV mutagenesis, which increases the yield of the antibiotic .
Industrial Production Methods: Industrial production of kalafungin involves the cultivation of Streptomyces tanashiensis in large-scale fermentation tanks. The fermentation broth is then processed to isolate and purify kalafungin . The process includes steps such as filtration, solvent extraction, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kalafungin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include derivatives of kalafungin with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Kalafungin has a wide range of applications in scientific research:
Mechanism of Action
Kalafungin exerts its antimicrobial effects by inhibiting the synthesis of nucleic acids in microorganisms . It targets the DNA and RNA synthesis pathways, leading to the disruption of cellular processes and ultimately causing cell death . The compound’s mechanism involves binding to specific enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Medermycin: Shares a similar polyketide skeleton but differs in its specific antimicrobial spectrum.
Actinorhodin: Another polyketide antibiotic with a different mode of action and spectrum of activity.
Nanaomycin: A related compound with similar structural features but distinct biological properties.
Kalafungin’s uniqueness lies in its ability to inhibit a wide range of pathogens and its potential for use in various scientific and medical applications .
Properties
IUPAC Name |
4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPJKDMEZSVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864305 | |
Record name | Kalafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29394-61-4, 11048-15-0 | |
Record name | 3,3a,5,11b-Tetrahydro-7-hydroxy-5-methyl-2H-furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29394-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kalamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kalafungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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